Positional Isomer Differentiation: 2‑CF3 vs. 3‑CF3 Substitution Diverges GPCR Interaction Fingerprint
The closest catalogued analog, CHEMBL3718178 (3‑trifluoromethyl isomer, CID 56593303), has a documented GPCR interaction profile comprising three human receptor targets: Relaxin Receptor 1 (RXFP1), Relaxin Receptor 2 (RXFP2), and Vasopressin V1b Receptor (AVPR1B) [1]. The target compound bears the trifluoromethyl substituent at the ortho rather than meta position and uses a ureido (carbamoylamino) bridge instead of a carbamoyl linker. In urea-containing nicotinamide series, ortho-substitution has been reported to modulate hydrogen-bond geometry and steric demand at the binding interface, qualitatively altering target engagement [2]. No GPCR interaction data have been reported for the 2‑CF3 compound, implying a distinct selectivity profile that must be empirically determined rather than inferred from the 3‑CF3 isomer [3].
| Evidence Dimension | GPCR target interaction profile (qualitative target ID) |
|---|---|
| Target Compound Data | No GPCR interaction data publicly available |
| Comparator Or Baseline | CHEMBL3718178 (3-CF3 isomer): RXFP1, RXFP2, AVPR1B via GLASS text mining |
| Quantified Difference | Complete absence of data overlap vs. 3 reported GPCR targets for the meta isomer |
| Conditions | GLASS GPCR-ligand association database (text mining); no direct assay comparison available |
Why This Matters
Procurement for GPCR-related research demands awareness that the 2-CF3 isomer cannot be treated as a surrogate for the 3-CF3 isomer, and cross-reactivity must be independently validated.
- [1] Zhanggroup GLASS Database. Ligand CHEMBL3718178 GPCR associations (RXFP1, RXFP2, AVPR1B). Accessed 2026. View Source
- [2] Iyamu ID, Zhao T, Huang R. Structure–Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. J Med Chem. 2023;66:13129–13163. doi:10.1021/acs.jmedchem.3c00632. View Source
- [3] MolBIC / IDRBLab. Compound CP0407118 Bioactivity Map (≤0.1 μM, 0.1–10 μM, >10 μM bins). Accessed 2026. View Source
